N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a piperidinyl group, making it a subject of interest for researchers.
Preparation Methods
The synthesis of N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole core: This can be achieved through the cyclization of appropriate precursors under acidic conditions.
Attachment of the piperidinyl group: This step involves the reaction of the benzo[d][1,3]dioxole intermediate with a piperidinyl derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the carboxamide group: The final step involves the formation of the carboxamide linkage, which can be achieved through the reaction of the intermediate with an amine under dehydrating conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the piperidinyl group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can be compared with other similar compounds, such as:
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar piperidinyl group.
Indole derivatives: Compounds with a benzo[d][1,3]dioxole moiety that exhibit diverse biological activities.
The uniqueness of this compound lies in its specific structural features and the potential for targeted therapeutic applications.
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-10-15(6-7-16(13)22-9-3-2-4-19(22)23)21-20(24)14-5-8-17-18(11-14)26-12-25-17/h5-8,10-11H,2-4,9,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHNFIYGLFYLED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)N4CCCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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